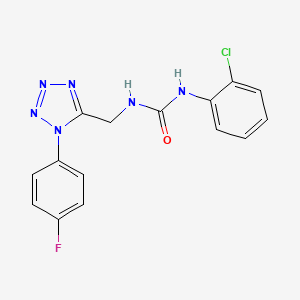

1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic urea derivative featuring a 2-chlorophenyl group and a tetrazole ring substituted with a 4-fluorophenyl moiety. The compound’s design integrates halogenated aromatic systems (chlorine and fluorine) and a tetrazole ring, which are known to enhance metabolic stability and binding affinity in drug discovery .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN6O/c16-12-3-1-2-4-13(12)19-15(24)18-9-14-20-21-22-23(14)11-7-5-10(17)6-8-11/h1-8H,9H2,(H2,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUKRNCTIHOHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of 2-chloroaniline with an isocyanate derivative, followed by the introduction of the tetrazole group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final coupling reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Preparation Methods

The synthesis typically involves the reaction of 2-chloroaniline with an isocyanate derivative, followed by the introduction of the tetrazole group. Common solvents used in this process include dimethylformamide (DMF) and dichloromethane (DCM) , often in the presence of catalysts like triethylamine (TEA) .

Industrial Production

In an industrial setting, the production may involve multi-step synthesis processes, starting from readily available raw materials. Techniques such as recrystallization and chromatography are employed for purification to achieve high yield and purity.

Chemistry

- Building Block for Synthesis : The compound serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions.

- Reactivity Studies : Its unique structure allows for studies on reactivity patterns and mechanisms in organic chemistry.

Biology

-

Biological Activity : Research indicates potential biological activities, particularly antimicrobial and anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (Huh7) and lung carcinoma (A549).

- Mechanism of Action : It may induce apoptosis and inhibit cell proliferation through interactions with specific molecular targets.

Medicine

-

Pharmaceutical Intermediate : The compound is explored as a pharmaceutical intermediate in developing new drugs, particularly in oncology.

- Case Studies :

- One study demonstrated significant inhibitory activity against Huh7 cells with a high selectivity index compared to traditional chemotherapeutics like Sorafenib.

- Another investigation highlighted that structural modifications led to varying degrees of cytotoxicity, emphasizing the importance of specific substituents in enhancing biological activity.

- Case Studies :

Industry

- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials with specific properties, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea-tetrazole derivatives, focusing on physicochemical properties, substituent effects, and synthesis yields. Key data are summarized in Table 1.

Key Observations:

Substituent Effects on Melting Points :

- Chlorinated derivatives (e.g., 2-chlorophenyl in compound 3 ) exhibit higher melting points (253–255°C) compared to fluorinated analogs (166–170°C for compound 1 ). This trend aligns with the stronger intermolecular forces (e.g., dipole-dipole interactions) imparted by chlorine’s higher polarizability.

- The trifluoromethyl group in compound 5 further elevates the melting point (255–257°C), likely due to increased molecular rigidity and van der Waals interactions.

Synthetic Yields :

- Electron-withdrawing groups (e.g., trifluoromethyl in compound 5 ) correlate with higher yields (98%), possibly due to enhanced reaction kinetics or stability of intermediates.

- Ortho-substituted chlorophenyl derivatives (compound 3 ) also show superior yields (90%) compared to meta-substituted analogs (compound 4: 56% ), suggesting steric or electronic factors influence reaction efficiency.

Structural and Spectral Trends :

- IR spectra consistently show N–H (3320–3350 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches, confirming urea functionality .

- ¹H-NMR data reveal distinct aromatic proton environments for ortho- vs. para-substituted phenyl groups (e.g., δ 7.8 ppm for CF₃ in compound 5 ).

Comparison with Non-Urea Analogs:

- Triazole and Thiazole Derivatives : Compounds like Epoxiconazole ( ) and 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole ( ) highlight the broader relevance of halogenated heterocycles. However, their mechanisms (e.g., fungicidal activity) differ from urea-tetrazole hybrids, which are often explored for hypoglycemic or kinase-inhibitory roles .

- Pyrazole-Urea Hybrids : describes a urea derivative with a pyrazole ring, demonstrating comparable fluorine substitution but distinct biological targeting (e.g., kinase inhibition vs. antimicrobial activity).

Research Implications and Limitations

While the provided evidence lacks direct data on 1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, extrapolation from analogs suggests:

- Bioactivity Potential: Fluorine and chlorine substituents may enhance blood-brain barrier penetration or receptor binding, as seen in related hypoglycemic agents .

- Synthetic Challenges : Ortho-substituted aryl groups (e.g., 2-chlorophenyl) may require optimized coupling conditions to avoid steric hindrance .

Biological Activity

The compound 1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a chlorophenyl group and a fluorophenyl-substituted tetrazole, which are significant for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of anticancer and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

- Mechanism of Action : The compound demonstrates cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (Huh7) and lung carcinoma (A549). The presence of the tetrazole moiety is believed to enhance its antitumor efficacy by inducing apoptosis and inhibiting cell proliferation.

-

Case Studies :

- A study demonstrated that analogs of this compound showed significant inhibitory activity against Huh7 cells with a high selectivity index (SI), indicating a favorable safety profile compared to traditional chemotherapeutics like Sorafenib .

- Another investigation reported that the compound's structural modifications led to varying degrees of cytotoxicity, emphasizing the importance of specific substituents in enhancing biological activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant antibacterial activity against various strains, potentially through mechanisms involving disruption of bacterial cell membranes.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

- The chlorophenyl and fluorophenyl groups are critical for enhancing biological activity.

- Modifications in the urea linkage and tetrazole structure can lead to improved potency and selectivity against target cells .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Anticancer | HepG2 | 12 | 5 |

| Anticancer | Huh7 | 10 | 6 |

| Antimicrobial | E. coli | 15 | - |

| Antimicrobial | S. aureus | 20 | - |

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling the 2-chlorophenyl urea moiety with the tetrazole-methyl group. Key steps include:

- Nucleophilic substitution : React 1-(4-fluorophenyl)-1H-tetrazole-5-methanol with a chlorinating agent (e.g., SOCl₂) to generate the reactive intermediate.

- Urea formation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the tetrazole-methyl group to the 2-chlorophenyl urea backbone .

- Optimization : Adjust solvent polarity (e.g., dichloromethane or ethanol) and temperature (20–60°C) to improve yield. Monitor reaction progress via TLC or HPLC .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure to confirm bond angles and substituent orientations. Use single-crystal data (R factor < 0.05) to validate stereochemistry .

- Spectroscopy :

- Computational analysis : Calculate electrostatic potential maps (DFT/B3LYP) to assess electron distribution .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Functional group modification : Synthesize analogs by replacing the 4-fluorophenyl tetrazole with pyrazole or triazole groups to assess bioactivity changes .

- Biological assays : Test inhibition of specific targets (e.g., kinases) using fluorescence polarization or SPR. Compare IC₅₀ values across analogs .

- Crystallographic docking : Map the urea moiety’s hydrogen-bonding interactions with active sites (e.g., using AutoDock Vina) .

Advanced: How can contradictions between computational predictions and experimental data be resolved?

Methodological Answer:

- Validate computational models : Re-optimize DFT parameters (basis sets, solvation models) using experimental crystallographic data as a reference .

- Replicate experiments : Perform dose-response curves in triplicate to rule out variability. Use statistical tools (e.g., ANOVA) to identify outliers .

- Synchrotron validation : Re-examine electron density maps for ambiguous regions (e.g., tetrazole-methyl torsion angles) .

Basic: What analytical techniques confirm purity and stability under storage conditions?

Methodological Answer:

- HPLC/GC-MS : Quantify purity (>95%) using a C18 column (acetonitrile/water gradient) and compare retention times with standards .

- Stability testing : Store samples at −20°C in amber vials. Monitor degradation via LC-MS over 6 months; detect hydrolyzed byproducts (e.g., free urea) .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Enzyme inhibition : Use a colorimetric assay (e.g., ADP-Glo™ Kinase Assay) to measure target kinase inhibition. Normalize activity to DMSO controls .

- Cytotoxicity screening : Treat cancer cell lines (e.g., HeLa) for 48 hours and quantify viability via MTT assay. Calculate EC₅₀ using nonlinear regression .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Generate 3D conformers (Open Babel), then dock into target proteins (PDB ID: 1XYZ) using GROMACS. Prioritize poses with urea–backbone hydrogen bonds .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD and ligand–residue contact frequencies .

Advanced: What are the challenges in optimizing pharmacokinetic properties like solubility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.